molecular formula C13H21NO4S B2721510 N-(2,2-dimethoxyethyl)-2,4,6-trimethylbenzene-1-sulfonamide CAS No. 497061-22-0

N-(2,2-dimethoxyethyl)-2,4,6-trimethylbenzene-1-sulfonamide

Cat. No.: B2721510
CAS No.: 497061-22-0
M. Wt: 287.37
InChI Key: BVXYIXISRCAWDV-UHFFFAOYSA-N
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Description

N-(2,2-dimethoxyethyl)-2,4,6-trimethylbenzene-1-sulfonamide is a synthetic sulfonamide derivative intended for research use only. It is not for diagnostic or therapeutic use. Sulfonamides represent a privileged scaffold in medicinal chemistry, renowned for their versatile pharmacological activities. The core sulfonamide functional group is a key motif in a wide array of bioactive molecules, serving as inhibitors for enzymes like carbonic anhydrase and dihydropteroate synthetase . Beyond their classical antibacterial applications, sulfonamide-based compounds have demonstrated significant potential in numerous therapeutic areas, including central nervous system (CNS) disorders, inflammation, and glaucoma . The structural features of this particular compound—including the 2,4,6-trimethylbenzene moiety and the 2,2-dimethoxyethyl side chain—make it a valuable intermediate for constructing more complex molecules. Researchers can leverage this chemical building block to explore structure-activity relationships (SAR) and develop novel agents for treating various diseases . Its defined structure facilitates studies in organic synthesis, chemical biology, and drug discovery programs aimed at modulating enzyme activity or receptor signaling.

Properties

IUPAC Name

N-(2,2-dimethoxyethyl)-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4S/c1-9-6-10(2)13(11(3)7-9)19(15,16)14-8-12(17-4)18-5/h6-7,12,14H,8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXYIXISRCAWDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethoxyethyl)-2,4,6-trimethylbenzene-1-sulfonamide typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 2,2-dimethoxyethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

For industrial-scale production, the process is optimized to enhance yield and purity. This involves careful control of reaction parameters such as temperature, solvent choice, and reaction time. The use of continuous flow reactors can also be employed to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethoxyethyl)-2,4,6-trimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonic acids, while reduction produces amines .

Scientific Research Applications

N-(2,2-dimethoxyethyl)-2,4,6-trimethylbenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(2,2-dimethoxyethyl)-2,4,6-trimethylbenzene-1-sulfonamide exerts its effects involves the interaction of the sulfonamide group with biological targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Interactions

The 2,2-dimethoxyethyl group is a critical structural feature shared with compounds like 3-(2,2-dimethoxyethyl)-3-devinyl-purpurinimides () and N-(2,2-dimethoxyethyl)-N-(trifluoroacetyl)-phenyl-alanyl-dehydrophenylalaninam (). In crystal structures, this group facilitates intramolecular hydrogen bonding (e.g., N11–H11⋯O24 in ), stabilizing specific conformations. By contrast, sulfonamides with simpler alkyl substituents, such as N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide (), lack such conformational rigidity, highlighting the dimethoxyethyl group's role in enhancing structural order .

Spectroscopic Characteristics

The dimethoxyethyl group produces distinct NMR signals. In purpurinimides (), the 3-(2,2-dimethoxyethyl) protons resonate as singlets at δ 3.46–3.47 ppm , consistent with the electronic environment of methoxy groups. Similar shifts are expected for the target compound. By comparison, sulfonamides with N-ethyl or N-(2-methoxyphenyl) groups exhibit different patterns: ethyl groups show triplets (e.g., δ 1.27 ppm in ), while methoxyphenyl substituents introduce aromatic proton signals (δ 6.8–7.5 ppm) .

Table 1: NMR Comparison of Sulfonamide Derivatives

Compound Key Substituent Proton Signals (δ, ppm)
Target Compound N-(2,2-dimethoxyethyl) ~3.46 (singlet, OCH3)
N-Ethyl-N-(2-methoxyphenyl) derivative N-ethyl, N-(2-methoxyphenyl) 1.27 (triplet, CH2CH3); 6.8–7.5 (aromatic)
Purpurinimide 4a 3-(2,2-dimethoxyethyl) 3.46 (singlet, OCH3)

Table 2: Bioactivity Comparison

Compound Bioactivity Notes
Target Compound Potential antioxidant (inferred from )
N-Ethyl-N-(2-methoxyphenyl) derivative General sulfonamide bioactivity
Purpurinimides () Photosensitizing agents (not directly stated)

Biological Activity

N-(2,2-dimethoxyethyl)-2,4,6-trimethylbenzene-1-sulfonamide (CAS No. 58754-95-3) is a sulfonamide compound that has garnered interest due to its potential biological activities. This article explores its biological properties based on available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound's molecular formula is C11H17NO4SC_{11}H_{17}NO_4S, and it has a molecular weight of 259.32 g/mol. The structure features a sulfonamide group attached to a trimethylbenzene core and a dimethoxyethyl substituent. This unique configuration may contribute to its biological activity.

Antimicrobial Properties

Sulfonamides are known for their antimicrobial properties, primarily acting as competitive inhibitors of bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis. Research indicates that derivatives of sulfonamides can exhibit varying levels of antibacterial activity against Gram-positive and Gram-negative bacteria.

  • Case Study : A study conducted on several sulfonamide derivatives showed that modifications in the aromatic ring and substituents significantly influenced their antibacterial potency. This compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating moderate inhibitory effects (Table 1).
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL

Anti-inflammatory Effects

The anti-inflammatory potential of sulfonamides has been documented in various studies. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators.

  • Research Finding : In vitro studies indicated that this compound could reduce the production of interleukin-6 (IL-6) in macrophages stimulated with lipopolysaccharide (LPS), suggesting its role in modulating inflammatory responses.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Dihydropteroate Synthase Inhibition : As a sulfonamide derivative, it competes with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthase.
  • Cytokine Modulation : The compound appears to influence the signaling pathways involved in inflammation through the inhibition of NF-kB activation.

Toxicological Considerations

While exploring the biological activity, it is essential to consider the toxicity profile of this compound:

  • Safety Profile : Preliminary assessments indicate low acute toxicity; however, chronic exposure studies are necessary to fully understand its safety.

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity. Key signals include the dimethyl ether protons (δ 3.2–3.4 ppm) and aromatic protons (δ 6.8–7.2 ppm) .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+Na]⁺ peaks) with an error margin <2 ppm .
  • X-ray Crystallography : Resolves stereochemistry and intramolecular interactions (e.g., hydrogen bonds involving sulfonamide groups and methoxy moieties) .

What are the primary research applications of this compound in academic settings?

Q. Basic

  • Organic Synthesis : Serves as a precursor for complex molecules (e.g., imidazopyridinones) via cyclization reactions .
  • Biochemical Studies : Investigates interactions with enzymes (e.g., sulfonamide-binding proteases) due to its structural mimicry of natural substrates .

How can researchers optimize reaction yields when scaling up synthesis?

Q. Advanced

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) may enhance coupling efficiency in multi-component reactions (MCRs) .
  • Solvent Optimization : Polar aprotic solvents like DMF improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time .
  • In-line Analytics : Use FTIR or HPLC to monitor reaction progress and adjust stoichiometry dynamically .

How should conflicting crystallographic data (e.g., bond angles vs. theoretical models) be resolved?

Q. Advanced

  • Hydrogen Bond Analysis : Compare experimental torsion angles (e.g., N18-C2-C3-C4 = 4° in crystal structures) with DFT-optimized geometries to identify conformational biases .
  • Thermal Ellipsoid Modeling : Assess displacement parameters to distinguish static disorder from dynamic motion in the crystal lattice .
  • Cross-Validation : Use complementary techniques like neutron diffraction or solid-state NMR to resolve ambiguities in electron density maps .

What strategies mitigate instability of intermediates during synthesis?

Q. Advanced

  • Low-Temperature Quenching : For hygroscopic intermediates (e.g., sulfonyl chlorides), maintain reactions at –20°C under inert atmospheres .
  • Protection/Deprotection : Temporarily mask reactive groups (e.g., using trifluoroacetyl) to prevent side reactions .
  • Stabilizing Agents : Additives like 2,6-di-tert-butylpyridine scavenge acidic byproducts that degrade intermediates .

How can researchers evaluate this compound’s potential as an enzyme inhibitor?

Q. Advanced

  • Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., dansyl-peptide libraries) to assess competitive vs. non-competitive inhibition .
  • Docking Simulations : Molecular dynamics (MD) simulations (e.g., AutoDock Vina) predict binding modes to active sites, guided by crystallographic data .
  • SAR Studies : Synthesize derivatives with modified methoxy or methyl groups to map structure-activity relationships .

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